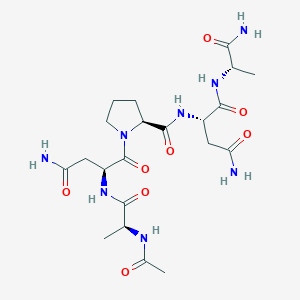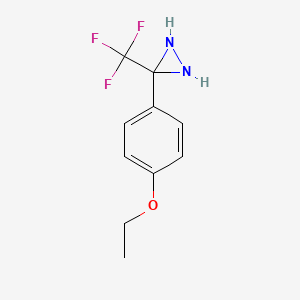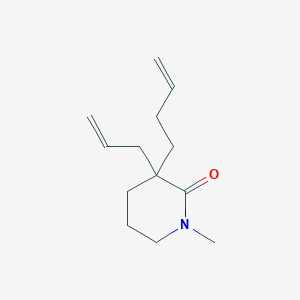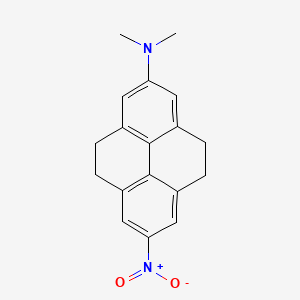![molecular formula C52H44N2O6 B14192362 4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine CAS No. 850380-12-0](/img/structure/B14192362.png)
4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with benzyloxy groups, making it a versatile ligand in coordination chemistry and a subject of interest in materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, where two pyridine rings are joined.
Introduction of benzyloxy groups: The bipyridine core is then functionalized with benzyloxy groups through etherification reactions. This step often involves the use of benzyl alcohol and a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine core can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with methoxy groups instead of benzyloxy groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Another bipyridine derivative with different substituents.
1,3-Bis(4’-carboxylatophenoxy)benzene: A compound with a similar aromatic structure but different functional groups.
Uniqueness
4,4’-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring precise control over molecular interactions.
Propiedades
Número CAS |
850380-12-0 |
|---|---|
Fórmula molecular |
C52H44N2O6 |
Peso molecular |
792.9 g/mol |
Nombre IUPAC |
4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]-2-[4-[[3,5-bis(phenylmethoxy)phenyl]methoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C52H44N2O6/c1-5-13-39(14-6-1)33-57-47-25-43(26-48(29-47)58-34-40-15-7-2-8-16-40)37-55-45-21-23-53-51(31-45)52-32-46(22-24-54-52)56-38-44-27-49(59-35-41-17-9-3-10-18-41)30-50(28-44)60-36-42-19-11-4-12-20-42/h1-32H,33-38H2 |
Clave InChI |
OHVSBPVHMXZMBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC(=NC=C3)C4=NC=CC(=C4)OCC5=CC(=CC(=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)


![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)
![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)


![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
